molecular formula C16H15FO4 B2955110 4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 864664-44-8

4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B2955110
CAS RN: 864664-44-8
M. Wt: 290.29
InChI Key: JRAFMMFVKFGTLR-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde” is a unique chemical with the empirical formula C17H17FO4 . It has a molecular weight of 304.31 . This compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=CC1=CC(OCC)=C(OCCOC2=CC=C(C=C2)F)C=C1 . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 304.31 , and its empirical formula is C17H17FO4 .

properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAFMMFVKFGTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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